2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
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Overview
Description
The compound “2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” is a complex organic molecule that contains several functional groups and rings, including a pyrazoloquinazolin ring, a phenyl ring, and a pyridinylmethyl group. These structural features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and the electronic properties of its atoms. For example, the nitrogen atoms in the pyrazoloquinazolin ring and the pyridinylmethyl group might be involved in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of nitrogen atoms might increase its solubility in water .Scientific Research Applications
Amplifiers of Phleomycin
Research has shown that derivatives similar to the specified compound, including pyrazolo[3,4-d]pyrimidine and quinazoline derivatives, have been investigated for their activities as amplifiers of phleomycin against E. coli, showcasing their potential in enhancing antibiotic efficacy (Brown et al., 1979).
Optimization for Treatment of Atrial Fibrillation
A study disclosed a phenyl quinazoline compound as a potent IKur current blocker, highlighting the optimization process that led to the identification of a clinical candidate for the potential treatment of atrial fibrillation. This optimization focused on reducing brain penetration while maintaining efficacy (Gunaga et al., 2017).
Green Chemistry in Synthesis
A green and efficient approach for the regioselective synthesis of novel quinoline scaffolds in water was developed, demonstrating the compound's utility in synthesizing environmentally friendly chemical entities. This method offers advantages such as short reaction time, excellent yield, and absence of extraction and chromatographic purification steps (Poomathi et al., 2015).
Antibacterial Evaluation
A study on phenylthiazolylquinazolin-4(3H)-one derivatives, which are structurally related to the specified compound, assessed their synthesis and antibacterial evaluation, showing promise in the development of new antibacterial agents (Badwaik et al., 2009).
Fluorescent Sensor Development
Research into fluorescent dyes based on the pyrazoloquinoline skeleton, similar to the compound , explored their application as sensors for the fluorescence detection of small inorganic cations. This work illuminates the compound's potential in the development of novel sensing technologies (Mac et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-16-21(17-9-3-2-4-10-17)23-26-20-13-6-5-12-19(20)22(28(23)27-16)25-15-18-11-7-8-14-24-18/h2-4,7-11,14,25H,5-6,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQLWIAJXDTAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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